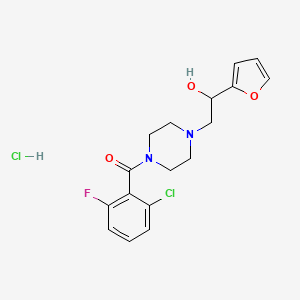

![molecular formula C10H11N3O B2741242 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile CAS No. 2200035-63-6](/img/structure/B2741242.png)

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

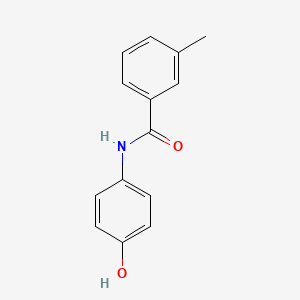

2-Amino-3-cyano-4H-chromenes and polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are structural core motifs that have received increasing attention due to their potential pharmacological properties . They are important heterocyclic compounds with a wide range of interesting biological activities .

Synthesis Analysis

A common synthetic method for these types of compounds involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Another method involves heating the mixture of an acetophenone oxime, aldehyde, and malononitrile without any catalyst under solvent-free conditions .Molecular Structure Analysis

The pyridine nucleus is an important class of nitrogen-containing heterocyclic compounds. It is widespread in natural products and is also broadly used in medicinal chemistry and drug synthesis .Chemical Reactions Analysis

The most common synthetic method involves the condensation of chalcone or carbonyl compounds with malononitrile and ammonium acetate by conventional heating in the presence of different catalysts .Scientific Research Applications

Synthesis and Structural Analysis

The compound is involved in the synthesis and structural analysis of heterocyclic compounds. For example, research by Ganapathy et al. (2015) has explored the crystal structure of a similar compound, highlighting its potential in the development of novel molecules through X-ray crystallography. This work is crucial for understanding the physical and chemical properties of heterocyclic compounds, which can have various applications in medicinal chemistry and material science (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Peptide Synthesis

2-Pyridyl esters, closely related to the compound of interest, are utilized in peptide synthesis. Dutta and Morley (1971) have reported that 2-pyridyl esters of N-acyl-amino-acids are highly effective in solid-phase peptide synthesis, as well as in the synthesis of O-peptides and depsipeptides. These findings underscore the significance of such compounds in the advancement of peptide synthesis techniques, offering more efficient and stable methods for producing peptides (Dutta & Morley, 1971).

Building Libraries of Skeletally Diverse Scaffolds

Jayarajan and Vasuki (2012) have contributed to the field by synthesizing libraries of skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds. Utilizing novel heterocyclic active methylene compounds as building blocks, their research highlights an efficient and eco-friendly strategy for diversity-oriented synthesis. This approach is fundamental for the discovery of new bioactive molecules with potential applications in drug discovery and development (Jayarajan & Vasuki, 2012).

Green Chemistry in Synthesis

The methodology of "green" chemistry in synthesizing substituted 2-aminopyrans (pyridine)-3-carbonitriles has been extensively studied. This mini-review covers the literature from the last decade on the green synthesis of these compounds, emphasizing multicomponent condensation and the use of eco-friendly catalysts and solvents. The adoption of green chemistry principles in the synthesis of heterocyclic compounds is vital for reducing environmental impact and enhancing sustainability in chemical manufacturing processes (ChemChemTech, 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(2-hydroxycyclobutyl)amino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-6-7-2-1-5-12-10(7)13-8-3-4-9(8)14/h1-2,5,8-9,14H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTRPZNDLISFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=C(C=CC=N2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)

![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)

![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2741177.png)

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)